![molecular formula C42H39N3O4S B11828620 L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-](/img/structure/B11828620.png)
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- is a complex organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, a prolyl group, and a triphenylmethyl (trityl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- typically involves multiple steps, starting from the corresponding amino acids and protecting groups. The general synthetic route includes:
Protection of the Amino Group: The amino group of L-cysteine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting L-cysteine with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Thiol Group: The thiol group of L-cysteine is protected using the triphenylmethyl (trityl) group. This is done by reacting the Fmoc-protected L-cysteine with trityl chloride in the presence of a base.
Coupling with L-Proline: The Fmoc-protected and trityl-protected L-cysteine is then coupled with L-proline using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to achieve higher yields.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its chemical integrity and suitability for research applications.
化学反応の分析
Types of Reactions
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Fmoc and trityl protecting groups can be selectively removed under specific conditions to expose the amino and thiol groups for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous or organic solvents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; trifluoroacetic acid (TFA) in dichloromethane (DCM) for trityl removal.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free thiol groups.
Deprotection: Free amino and thiol groups.
科学的研究の応用
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of protein structure and function, particularly in the formation of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Form Disulfide Bonds: The thiol group can form disulfide bonds with other thiol-containing molecules, influencing protein folding and stability.
Act as a Protecting Group: The Fmoc and trityl groups protect the amino and thiol groups during chemical reactions, allowing for selective functionalization.
Modulate Enzyme Activity: The compound can interact with enzymes, potentially inhibiting or activating their functions depending on the context.
類似化合物との比較
L-Cysteinamide, 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-prolyl-S-(triphenylmethyl)- can be compared with other similar compounds, such as:
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-S-(triphenylmethyl)-: Similar structure but lacks the prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-S-(triphenylmethyl)-: Contains an alanyl group instead of a prolyl group.
L-Cysteine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucine-S-(triphenylmethyl)-: Contains a leucine group instead of a prolyl group.
特性
分子式 |
C42H39N3O4S |
|---|---|
分子量 |
681.8 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl (2S)-2-[[(2R)-1-amino-1-oxo-3-tritylsulfanylpropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C42H39N3O4S/c43-39(46)37(28-50-42(29-15-4-1-5-16-29,30-17-6-2-7-18-30)31-19-8-3-9-20-31)44-40(47)38-25-14-26-45(38)41(48)49-27-36-34-23-12-10-21-32(34)33-22-11-13-24-35(33)36/h1-13,15-24,36-38H,14,25-28H2,(H2,43,46)(H,44,47)/t37-,38-/m0/s1 |
InChIキー |
JCKSZCJEGZJGPA-UWXQCODUSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N[C@@H](CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)NC(CSC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


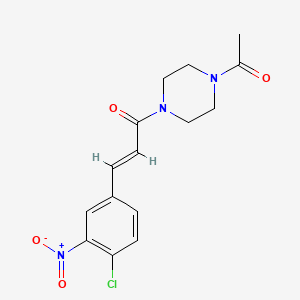
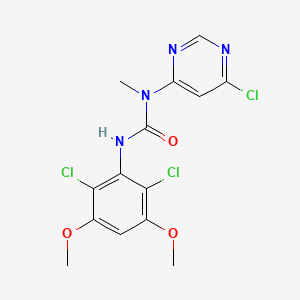
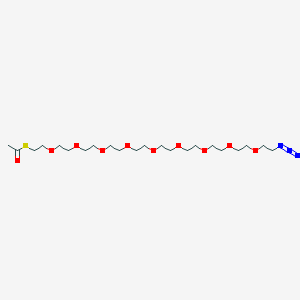
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![[(1R,6S)-6-methyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B11828557.png)
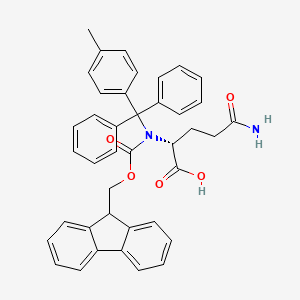
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)

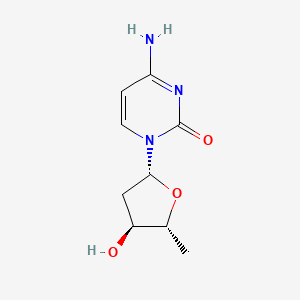
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
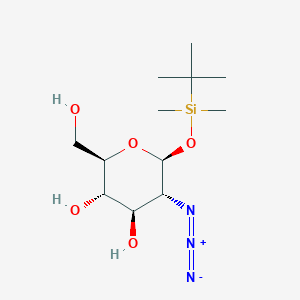
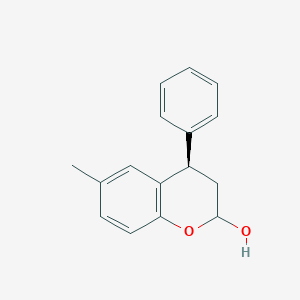
![(R)-4-Amino-1-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B11828628.png)
